molecular formula C10H14O B011213 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol CAS No. 110366-21-7

4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol

Cat. No. B011213
CAS RN: 110366-21-7
M. Wt: 150.22 g/mol
InChI Key: ITEHCEAAXLZQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol (DMCH) is a synthetic compound with potential applications in the field of pharmaceuticals and biotechnology. It is a cyclic alcohol with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. DMCH is a versatile chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In animal studies, this compound has been shown to reduce inflammation and tumor growth, suggesting that it may have therapeutic potential in the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its versatility. It can be easily synthesized in the laboratory using a variety of methods, and its purity can be easily controlled. This compound is also relatively stable, making it suitable for long-term storage and use in experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. One area of interest is the development of new drugs based on this compound. Research has shown that this compound has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the investigation of the mechanism of action of this compound. While some progress has been made in understanding how this compound works, there is still much to be learned about its molecular targets and signaling pathways. Finally, there is potential for the development of new methods for the synthesis of this compound, which could improve its yield and purity.

Synthesis Methods

4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,4-dimethyl-2-cyclohexene-1-one with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps involving the formation of an intermediate compound that is subsequently converted into this compound. The yield of this method is typically high, and the purity of the product can be easily controlled.

Scientific Research Applications

4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that this compound has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been shown to have antimicrobial activity against a wide range of pathogens, including bacteria and fungi.

properties

CAS RN

110366-21-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3

InChI Key

ITEHCEAAXLZQSK-UHFFFAOYSA-N

SMILES

CC1(CCC(C=C1)(C#C)O)C

Canonical SMILES

CC1(CCC(C=C1)(C#C)O)C

synonyms

2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI)

Origin of Product

United States

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